Isotridecanoic acid
Overview
Description
Isotridecanoic acid, also known as 3,5,5-trimethylheptanoic acid, is a branched-chain saturated fatty acid with the chemical formula C13H26O2 and a molecular weight of 214.34 g/mol . It is a colorless to light yellow liquid at room temperature with a distinctive odor. This compound is characterized by its low volatility and high vapor pressure. It is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water .
Mechanism of Action
Target of Action
11-Methyldodecanoic acid, also known as Isotridecanoic acid or 11-methyllauric acid, is a methylated 13-carbon analog of the 12-carbon chain saturated fatty acid lauric acid It’s known that medium-chain fatty acids like this can interact with various cellular components, including cell membranes and certain enzymes .
Mode of Action
It’s suggested that medium-chain fatty acids can modulate inflammatory processes . They may do this by interacting with fatty acid receptors or by integrating into cell membranes, altering their properties, and affecting the function of membrane proteins .
Biochemical Pathways
Medium-chain fatty acids are known to be involved in various metabolic processes, including lipid metabolism and inflammation . They can also affect the permeability of the skin, which could influence various biochemical pathways related to drug delivery .
Pharmacokinetics
As a medium-chain fatty acid, it’s likely to be absorbed in the gastrointestinal tract and transported to the liver for metabolism . Its bioavailability would be influenced by factors such as diet and the presence of other lipids .
Result of Action
It’s suggested that it can modulate inflammatory processes and enhance skin permeation . This could potentially influence the delivery and effectiveness of certain drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 11-Methyldodecanoic acid. For example, the presence of other lipids can affect its absorption and metabolism . Additionally, factors such as pH and temperature could potentially influence its stability and interaction with cellular targets .
Biochemical Analysis
Biochemical Properties
11-Methyldodecanoic acid may be used in comparative studies of the ability of medium chain saturated fatty acids to modulate inflammatory processes and to enhance skin permeation (drug delivery) formulations . It integrates into lipid bilayers, affecting their fluidity, phase behavior, and overall stability . The incorporation of 11-methyldodecanoic acid into cellular membranes can influence the organization and function of membrane-associated proteins, such as enzymes, receptors, and transporters .
Cellular Effects
The changes induced by 11-Methyldodecanoic acid can impact various cellular processes, including signal transduction, membrane transport, and metabolic regulation
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
11-Methyldodecanoic acid is involved in various metabolic pathways. It is used to explore the specificity and activity of enzymes involved in fatty acid biosynthesis and modification, such as elongases and desaturases . Its branched structure provides valuable insights into the enzymatic pathways and regulatory mechanisms that control the synthesis and modification of branched-chain fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing isotridecanoic acid is through the oxidation of n-tridecanol (tridecanol). This process involves the use of oxidizing agents to convert tridecanol into this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced via the caustic oxidation of isotridecyl alcohol. This method involves the oxidation of the complex residue from the isotridecyl alcohol process, resulting in a mixture of highly branched, liquid carboxylic acids . The process is conducted under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different carboxylic acids.
Esterification: Reacting this compound with alcohols in the presence of acid catalysts forms esters.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Oxidation: Produces various carboxylic acids.
Esterification: Forms esters, which are used in fragrances and flavorings.
Reduction: Yields alcohols, which can be used in various industrial applications.
Scientific Research Applications
Isotridecanoic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a raw material in the synthesis of lubricants, synthetic fatty acid salts, and surfactants.
Biology: Investigated for its role in biological processes and as a potential biomarker.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Comparison with Similar Compounds
Isotridecanoic acid is unique due to its branched-chain structure, which distinguishes it from other straight-chain fatty acids. Similar compounds include:
Tridecanoic acid (n-tridecanoic acid): A straight-chain saturated fatty acid with the formula C13H26O2.
Dodecanoic acid (lauric acid): A straight-chain saturated fatty acid with the formula C12H24O2.
Tetradecanoic acid (myristic acid): A straight-chain saturated fatty acid with the formula C14H28O2.
The branched structure of this compound imparts unique physical and chemical properties, such as lower melting points and different reactivity patterns, compared to its straight-chain counterparts .
Properties
IUPAC Name |
11-methyldodecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOLDWZBFABPJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067099 | |
Record name | Isotridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25448-24-2, 5681-98-1 | |
Record name | Isotridecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isotridecanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isotridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isotridecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-Methyllauric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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